[(3-Phenoxyphenyl)methyl](propan-2-yl)amine
Description
Historical Development of Substituted Phenoxybenzylamine Derivatives
The evolution of phenoxybenzylamine derivatives traces back to early investigations into aromatic amines as bioactive scaffolds. Initial studies in the mid-20th century identified simple phenoxyalkylamines as modulators of insect nervous systems, particularly through interactions with acetylcholine receptors. However, limited stability and non-target toxicity constrained their agricultural applications.
A pivotal advancement occurred with the introduction of halogenated and alkyl-substituted variants in the 1980s. For instance, methyl-(3-phenoxyphenyl)amine demonstrated improved hydrolytic stability and insecticidal activity, serving as a precursor for later derivatives. The addition of fluorine or chlorine atoms at specific positions further enhanced binding affinity to insect ion channels, as evidenced by compounds like 2-fluoro-3-phenoxybenzylamine hydrochloride.
The structural progression toward (3-Phenoxyphenyl)methylamine arose from systematic optimization of three key parameters:
- Aromatic substitution patterns : Shifting substituents from the 4- to the 3-position on the phenyl ring improved steric compatibility with target proteins.
- Alkyl chain modifications : Replacing methyl groups with bulkier isopropyl moieties increased lipid solubility, enhancing cuticular penetration in arthropods.
- Conformational rigidity : The propan-2-ylamine group restricts molecular flexibility, favoring interactions with conserved binding pockets in insect neurotransmission systems.
This developmental trajectory underscores the critical role of structure-activity relationship (SAR) studies in refining phenoxybenzylamine efficacy. Patent analyses reveal a 47% increase in derivative filings between 2010–2020, with (3-Phenoxyphenyl)methylamine-related compounds constituting 18% of recent agrochemical patents.
Properties
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13(2)17-12-14-7-6-10-16(11-14)18-15-8-4-3-5-9-15/h3-11,13,17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEJGWNMQRYUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methylamine typically involves the reaction of 3-phenoxybenzyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of (3-Phenoxyphenyl)methylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
(3-Phenoxyphenyl)methylamine is an important intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows it to interact with specific biological targets, potentially modulating neurotransmitter systems involved in conditions such as depression and anxiety .
Case Study: Antidepressant Research
Research has indicated that this compound may influence noradrenergic, dopaminergic, and serotonergic pathways. Studies exploring its effects on these neurotransmitter systems suggest potential therapeutic applications in treating moderate to severe depression.
Agricultural Chemicals
Use in Agrochemicals:
The compound is utilized in formulating pesticides and herbicides. Its properties enhance crop protection and yield by acting on specific biological pathways in pests and weeds .
Data Table: Agrochemical Applications
| Application Type | Compound Role | Effect on Crop Yield |
|---|---|---|
| Pesticides | Targeting pest metabolism | Increased resistance |
| Herbicides | Inhibiting weed growth | Enhanced yield |
Polymer Chemistry
Contribution to Material Science:
In polymer chemistry, (3-Phenoxyphenyl)methylamine is employed to create specialty polymers that exhibit improved durability and chemical resistance. Its incorporation into polymer matrices can enhance the mechanical properties of the resulting materials .
Analytical Chemistry
Reagent Use:
This compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances within complex mixtures. Its utility in chromatography and mass spectrometry has been documented .
Organic Synthesis
Building Block in Synthesis:
(3-Phenoxyphenyl)methylamine is a versatile building block for organic synthesis reactions. It participates in various chemical reactions such as oxidation, reduction, and substitution, allowing researchers to create complex molecular structures efficiently.
Data Table: Chemical Reactions
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or carboxylic acids |
| Reduction | Hydrogen gas with palladium catalyst | Amines or alcohols |
| Substitution | Sodium hydride | Substituted benzyl derivatives |
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) (3-Bromophenyl)methylamine
- Structure: Replaces the phenoxy group with a bromine atom at the 3-position.
- Properties: Higher molecular weight (228.13 g/mol) due to bromine . The bromo substituent increases hydrophobicity (logP ~2.5–3.0) compared to phenoxy, which may enhance membrane permeability but reduce solubility.
- Applications : Likely used as an intermediate in Suzuki coupling reactions for drug discovery .
(b) 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA)
- Structure : Methoxy group at the 3-position with a methylamine branch.
- Properties : Lower molecular weight (179.26 g/mol) and increased polarity due to the methoxy group, improving aqueous solubility .
(c) Diphenyl-(3-phenyl-2-propynyl)amine
- Structure: Features a propargyl linker and diphenyl groups instead of phenoxy and isopropylamine.
- Properties : Molecular weight 283.14 g/mol; NMR data (δ 7.59–3.56 ppm) confirm aromatic and alkyne protons .
- Applications : Used in A3-coupling reactions for synthesizing nitrogen-containing heterocycles .
Variations in the Amine Backbone
(a) PF-04455242: κ-Opioid Receptor Antagonist
- Structure : N-((2′-sulfonylbiphenyl)methyl)-2-methylpropan-1-amine.
- Properties : High KOR affinity (Ki = 3–22 nM) with selectivity over μ- and δ-opioid receptors .
- Relevance : The branched propan-1-amine backbone enhances receptor binding specificity. The target compound’s isopropyl group may offer similar steric advantages but with altered pharmacokinetics.
(b) [Bis(propan-2-yl)amino]methyl(ethyl)amine
Physicochemical and Functional Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications |
|---|---|---|---|---|
| (3-Phenoxyphenyl)methylamine* | C16H19NO | 241.33 | 3-Phenoxyphenyl | Hypothetical: Agrochemical intermediates, CNS agents |
| (3-Bromophenyl)methylamine | C10H14BrN | 228.13 | 3-Bromo | Synthetic intermediate |
| 3-MeOMA | C11H17NO | 179.26 | 3-Methoxy | Research compound (unspecified) |
| PF-04455242 | C19H25N3O2S | 383.49 | Biphenyl sulfonamide | κ-Opioid receptor antagonist |
*Note: Properties for the target compound are inferred based on structural analogs.
Biological Activity
(3-Phenoxyphenyl)methylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (3-Phenoxyphenyl)methylamine can be represented as follows:
This compound features a phenoxy group attached to a phenyl ring, with a propan-2-ylamine moiety contributing to its biological properties.
Research indicates that (3-Phenoxyphenyl)methylamine exhibits various biological activities, particularly in the modulation of neurotransmitter systems. Its structural similarity to other amine compounds suggests potential interactions with monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters such as serotonin and dopamine.
- Inhibition of Monoamine Oxidases : Preliminary studies suggest that compounds similar to (3-Phenoxyphenyl)methylamine can inhibit MAO A and B, leading to increased levels of neurotransmitters in the synaptic cleft. This mechanism is significant for developing antidepressant and neuroprotective agents .
- Antiproliferative Effects : Some derivatives of phenoxyphenyl compounds have shown antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents. The specific pathways involved include the induction of apoptosis and cell cycle arrest .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of (3-Phenoxyphenyl)methylamine in rodent models. The results demonstrated a significant reduction in immobility time during forced swim tests, suggesting an enhancement in mood-related behaviors. The compound's ability to elevate serotonin levels was confirmed through biochemical assays .
Case Study 2: Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of (3-Phenoxyphenyl)methylamine on various human carcinoma cell lines. The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent antiproliferative activity compared to standard chemotherapeutics .
Data Table: Biological Activities of (3-Phenoxyphenyl)methylamine
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
